An In-depth Technical Guide to Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
An In-depth Technical Guide to Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
CAS Number: 1227594-40-2
This guide provides a comprehensive technical overview of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate, a key building block in the synthesis of complex organic molecules. Intended for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's synthesis, properties, applications, and safety protocols, underpinned by scientific literature and field-proven insights.
Introduction: The Strategic Importance of a Fluorinated Pyridine Moiety
Methyl 2-chloro-6-(trifluoromethyl)isonicotinate belongs to the class of trifluoromethylated pyridines, a group of compounds that have garnered significant interest in medicinal and agricultural chemistry.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[2] This is attributed to the high electronegativity of fluorine, which can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The pyridine ring itself is a common scaffold in numerous biologically active compounds. The presence of a chlorine atom and a methyl ester group at specific positions on the pyridine ring provides reactive handles for further chemical modifications, making Methyl 2-chloro-6-(trifluoromethyl)isonicotinate a versatile intermediate for the synthesis of a diverse range of target molecules.[3]
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate can be approached through several synthetic strategies. A common method involves the construction of the trifluoromethylated pyridine ring followed by esterification.
One plausible synthetic pathway commences with a suitable pyridine precursor which undergoes trifluoromethylation and chlorination, followed by esterification of the carboxylic acid at the 4-position. The introduction of the trifluoromethyl group is a critical step and can be achieved using various trifluoromethylating reagents.[4]
Illustrative Synthetic Pathway:
Caption: A conceptual synthetic pathway for Methyl 2-chloro-6-(trifluoromethyl)isonicotinate.
Causality in Experimental Choices:
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Choice of Starting Material: 2,6-dichloroisonicotinic acid is a readily available starting material with the desired chlorine atom at the 2-position and a carboxylic acid group for subsequent esterification.
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Trifluoromethylation Step: The use of a copper catalyst in trifluoromethylation reactions is well-documented for its efficacy in forming carbon-CF3 bonds with aryl halides.[4] The specific trifluoromethylating agent (e.g., TMSCF3, Langlois' reagent) would be selected based on factors like cost, safety, and scalability.
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Esterification: Fischer esterification, using methanol in the presence of a strong acid catalyst (like sulfuric acid), is a classic and cost-effective method for converting carboxylic acids to methyl esters.
Self-Validating Protocol Considerations:
A robust synthetic protocol would include in-process controls such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure the complete conversion of starting materials. Purification of the intermediate and final product would typically be achieved through column chromatography or recrystallization, with the purity confirmed by High-Performance Liquid Chromatography (HPLC) and the structure verified by spectroscopic methods.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1227594-40-2 | [5] |
| Molecular Formula | C8H5ClF3NO2 | [6] |
| Molecular Weight | 239.58 g/mol | [6] |
| IUPAC Name | methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | [5] |
| SMILES | COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | [5] |
Spectroscopic Data Interpretation:
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl ester protons (around 3.9 ppm) and two singlets or an AB quartet system for the two aromatic protons on the pyridine ring.
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¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester (around 1730 cm⁻¹), C-Cl stretching, and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Agrochemical Synthesis
The trifluoromethylpyridine scaffold is a key component in a variety of commercial and investigational drugs and agrochemicals.[7][8] Methyl 2-chloro-6-(trifluoromethyl)isonicotinate serves as a valuable building block for the synthesis of these complex molecules due to its reactive sites.
Role in Pharmaceutical Synthesis:
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This is a common strategy in drug discovery to modulate the biological activity and pharmacokinetic properties of a lead compound. For instance, similar trifluoromethylpyridine intermediates are utilized in the synthesis of kinase inhibitors for oncology and anti-inflammatory agents.[3] While a specific commercial drug directly synthesized from this exact intermediate is not publicly disclosed, its structural motifs are present in various advanced drug candidates.
Role in Agrochemical Synthesis:
Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[7] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds. For example, the herbicide Flazasulfuron and the insecticide Chlorfluazuron contain the trifluoromethylpyridine moiety.[7] Methyl 2-chloro-6-(trifluoromethyl)isonicotinate can be a precursor to more complex agrochemicals through modification of its ester and chloro substituents.
Illustrative Experimental Workflow for Derivatization:
Caption: A generalized workflow for the derivatization of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-chloro-6-(trifluoromethyl)isonicotinate. The following information is a summary of potential hazards and recommended safety measures.
Hazard Identification:
Based on data for structurally similar compounds, Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][9] It may also cause respiratory irritation.
Recommended Safety Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
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Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
-
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is a strategically important building block for the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a trifluoromethyl group, a reactive chlorine atom, and an ester functional group on a pyridine scaffold provides a versatile platform for the development of novel and efficacious molecules. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in research and development.
References
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Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (URL: [Link])
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Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
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Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833. PubChem. (URL: [Link])
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(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. (URL: [Link])
- Preparation of (trifluoromethyl)pyridines.
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Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. (URL: [Link])
- This journal is © The Royal Society of Chemistry 2014. (URL: not available)
- Preparation of (trifluoromethyl)pyridines.
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Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. (URL: [Link])
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Discovery of 6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-ylmethylamines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists. PubMed. (URL: [Link])
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Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. (URL: [Link])
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: not available)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: not available)
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"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. (URL: [Link])
- Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. (URL: not available)
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Interaction of Flupyradifurone and Deltamethrin, Two Pesticides Commonly Used for Plant Pest Control, in Honeybees. MDPI. (URL: [Link])
- SAFETY D
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